molecular formula C27H37NO8 B1674467 Lankacidinol A CAS No. 23498-36-4

Lankacidinol A

Cat. No.: B1674467
CAS No.: 23498-36-4
M. Wt: 503.6 g/mol
InChI Key: WDAIURVMANXCNS-SZIOJBFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lankacidinol A involves modular-iterative mixed biosynthesis. The gene cluster responsible for its biosynthesis includes lkcA-lkcO, which, when expressed in Streptomyces lividans, results in the production of this compound . The synthetic approach involves multiple condensation reactions facilitated by ketosynthase, acyltransferase, and acyl carrier protein domains .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified strains of Streptomyces spp. These strains are optimized to enhance the yield and stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Lankacidinol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its stability and antimicrobial activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various stereochemical derivatives of this compound, such as 2,18-seco-lankacidinol B and iso-lankacidinol .

Comparison with Similar Compounds

  • Lankacidinol B
  • Iso-lankacidinol
  • 2,18-seco-lankacidinol A
  • 2,18-seco-lankacidinol B

Comparison: Lankacidinol A is unique due to its specific macrocyclic structure and its potent antimicrobial activity. While similar compounds like Lankacidinol B and Iso-lankacidinol share structural similarities, they differ in their stereochemistry and bioactivity . This compound’s ability to inhibit bacterial translation more effectively sets it apart from its analogs .

Properties

CAS No.

23498-36-4

Molecular Formula

C27H37NO8

Molecular Weight

503.6 g/mol

IUPAC Name

[(3Z,5Z,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate

InChI

InChI=1S/C27H37NO8/c1-15-7-10-20(31)11-8-16(2)13-23(28-25(33)18(4)29)27(6)24(32)17(3)22(36-26(27)34)14-21(12-9-15)35-19(5)30/h7-9,11-13,17-18,20-23,29,31H,10,14H2,1-6H3,(H,28,33)/b11-8-,12-9-,15-7-,16-13-

InChI Key

WDAIURVMANXCNS-SZIOJBFTSA-N

SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C

Isomeric SMILES

CC1C2CC(/C=C\C(=C/CC(/C=C\C(=C/C(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)\C)O)\C)OC(=O)C

Canonical SMILES

CC1C2CC(C=CC(=CCC(C=CC(=CC(C(C1=O)(C(=O)O2)C)NC(=O)C(C)O)C)O)C)OC(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lankacidinol A;  Lankacidinol 14-acetate;  Antibiotic T-2636D;  P-2636 D;  P 2636 D;  P2636 D; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lankacidinol A
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Lankacidinol A
Reactant of Route 3
Lankacidinol A
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Lankacidinol A
Reactant of Route 5
Lankacidinol A
Reactant of Route 6
Lankacidinol A

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